Product packaging for Benzothiazole,2-(ethenylsulfonyl)-(Cat. No.:CAS No. 2591-09-5)

Benzothiazole,2-(ethenylsulfonyl)-

Cat. No.: B1625374
CAS No.: 2591-09-5
M. Wt: 225.3 g/mol
InChI Key: KQANLUPCSMZGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Benzothiazole (B30560) Core Structures in Contemporary Chemical Science

The benzothiazole framework, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a prominent scaffold in contemporary chemical science. mdpi.comresearchgate.net First synthesized by A.W. Hoffmann in 1887, the benzothiazole structure has captivated chemists due to its versatile reactivity and the straightforward nature of its cyclization. mdpi.com This unique arrangement of a five-membered ring containing both sulfur and nitrogen atoms fused to a benzene ring gives benzothiazoles their distinct chemical properties. mdpi.com

The inherent aromaticity and the presence of heteroatoms in the benzothiazole core make it a versatile building block in organic synthesis. It is a common structural motif found in a wide array of natural products and synthetic compounds. benthamscience.com The applications of benzothiazole derivatives are extensive, ranging from materials science, where they are used in the synthesis of dyes and polymers, to agriculture, where they serve as fungicides. jchemrev.compcbiochemres.com In the realm of medicinal chemistry, the benzothiazole nucleus is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.gov

The chemical reactivity of the benzothiazole ring system is a key area of study. The C-2 position of the benzothiazole ring is particularly reactive and susceptible to substitution, allowing for the introduction of a wide variety of functional groups. benthamscience.com This has led to the development of a vast library of benzothiazole derivatives with tailored properties.

Significance of 2-Substituted Benzothiazole Derivatives in Scholarly Investigations

The strategic modification of the benzothiazole core at the 2-position has been a major focus of scholarly investigations, leading to the discovery of compounds with a broad spectrum of applications. The introduction of different substituents at this position dramatically influences the molecule's electronic properties, steric profile, and, consequently, its biological activity and material properties. benthamscience.com

In medicinal chemistry, 2-substituted benzothiazoles have been extensively explored for their therapeutic potential. A multitude of derivatives have been synthesized and evaluated for a wide range of pharmacological activities, as detailed in the table below.

Biological ActivityDescription of Findings
Anticancer Various 2-substituted benzothiazoles have demonstrated significant antiproliferative effects against a range of cancer cell lines, including pancreatic cancer. nih.gov Some derivatives function as inhibitors of key enzymes in cancer progression, such as protein kinases.
Antimicrobial The benzothiazole scaffold is a key component in the development of new antimicrobial agents. Derivatives with substitutions at the 2-position have shown potent activity against various strains of bacteria and fungi. pcbiochemres.com
Anticonvulsant Certain 2-substituted benzothiazoles have been identified as having anticonvulsant properties, highlighting their potential in the development of treatments for neurological disorders. mdpi.com
Anti-inflammatory The anti-inflammatory potential of 2-substituted benzothiazoles has been a subject of research, with several derivatives showing promising activity. nih.gov
Antioxidant The ability of 2-substituted benzothiazoles to act as antioxidants has been investigated, with some compounds showing potential for mitigating oxidative stress. nih.gov

Beyond the realm of medicine, 2-substituted benzothiazoles are integral to materials science. They are used as building blocks for fluorescent dyes and have applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials. mdpi.com The tunability of their photophysical properties through substitution at the 2-position makes them highly valuable in this field. mdpi.com

Current Research Trajectories and Future Prospects for Benzothiazole, 2-(ethenylsulfonyl)-

"Benzothiazole, 2-(ethenylsulfonyl)-", also known as 2-(vinylsulfonyl)benzothiazole, is a molecule that holds considerable promise for future research, primarily due to the high reactivity of the vinyl sulfone group. The vinyl sulfone moiety is a potent Michael acceptor, making it highly susceptible to nucleophilic addition reactions. nih.govnih.gov This reactivity is a key feature that is being exploited in various areas of chemical biology and materials science.

One of the most promising research trajectories for "Benzothiazole, 2-(ethenylsulfonyl)-" is its use as a covalent modifier of biological macromolecules. The vinyl sulfone group can react with nucleophilic residues on proteins, such as the thiol group of cysteine, to form stable covalent bonds. This property makes it an excellent candidate for the development of targeted covalent inhibitors for enzymes, particularly those with a cysteine residue in their active site. The benzothiazole core can serve as a recognition element to guide the molecule to the target protein, while the vinyl sulfone acts as a reactive "warhead" to form the covalent linkage.

The reactivity of "Benzothiazole, 2-(ethenylsulfonyl)-" as a Michael acceptor also opens up possibilities in polymer chemistry and materials science. It can be used as a monomer or a cross-linking agent in the synthesis of novel polymers with unique properties. The ability of the vinyl sulfone group to undergo addition reactions can be harnessed to create functional materials with tailored characteristics. For instance, it could be incorporated into polymer networks to create materials with tunable mechanical properties or to introduce specific functionalities.

Future research will likely focus on the synthesis of "Benzothiazole, 2-(ethenylsulfonyl)-" and its derivatives with various substituents on the benzothiazole ring. This will allow for the fine-tuning of its reactivity and its interaction with biological targets or other molecules. The development of efficient and scalable synthetic routes to this compound will be crucial for its widespread application. Furthermore, detailed studies of its reaction kinetics and mechanism with different nucleophiles will provide a deeper understanding of its reactivity and inform the design of new applications.

A research article has documented the use of a related compound, E-2-(2-chlorovinylsulfonyl)benzothiazole, in the synthesis of a more complex molecule, highlighting the utility of the vinyl sulfone moiety as a reactive handle. researchgate.net This underscores the potential of "Benzothiazole, 2-(ethenylsulfonyl)-" as a versatile building block in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2S2 B1625374 Benzothiazole,2-(ethenylsulfonyl)- CAS No. 2591-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenylsulfonyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c1-2-14(11,12)9-10-7-5-3-4-6-8(7)13-9/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQANLUPCSMZGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460521
Record name Benzothiazole,2-(ethenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2591-09-5
Record name Benzothiazole,2-(ethenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(vinylsulfonyl)benzo[d]thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Computational Chemistry and Theoretical Investigations of Benzothiazole, 2 Ethenylsulfonyl

Density Functional Theory (DFT) Applications in Benzothiazole (B30560) Research

While DFT is a common method for studying benzothiazole derivatives, no specific studies applying this theory to Benzothiazole, 2-(ethenylsulfonyl)- were found. evitachem.commdpi.commdpi.com

Molecular Structure Optimization and Geometric Parameter Elucidation

No optimized geometric parameters (bond lengths, bond angles) for Benzothiazole, 2-(ethenylsulfonyl)- derived from computational studies are available.

Comprehensive Analysis of Electronic Properties

A detailed analysis of the electronic properties of this specific compound is not present in the literature.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels, which are crucial for understanding the electronic behavior of a molecule, have not been calculated or reported for Benzothiazole, 2-(ethenylsulfonyl)-. mdpi.com

Correlation of HOMO-LUMO Energy Gaps with Molecular Reactivity and Stability

Without HOMO and LUMO energy values, the energy gap and its correlation with the reactivity and stability of Benzothiazole, 2-(ethenylsulfonyl)- cannot be discussed.

Mapping of Charge Distribution and Molecular Electrostatic Potential (MEP)

There are no published Molecular Electrostatic Potential (MEP) maps for this compound to visualize its charge distribution and predict reactive sites.

Assessment of Polarizability and Hyperpolarizability

The polarizability and hyperpolarizability values, which indicate the response of a molecule to an external electric field, have not been computationally assessed for Benzothiazole, 2-(ethenylsulfonyl)-.

Thermodynamic Property Computations

Computational chemistry allows for the precise calculation of key thermodynamic properties, such as enthalpy of formation (ΔH_f), entropy (S), and Gibbs free energy of formation (ΔG_f). osti.govscirp.org These parameters are fundamental to understanding the stability of a molecule and the spontaneity of reactions involving it. scirp.org

Studies on benzothiazole and its derivatives have utilized DFT calculations to determine these properties. scirp.org The results indicate that the formation of these molecules is typically an exothermic and spontaneous process under standard conditions. scirp.orgscirp.org For Benzothiazole, 2-(ethenylsulfonyl)-, computational models would provide values for its heat capacity, zero-point vibrational energy, and the aforementioned thermodynamic functions, offering a complete thermodynamic profile. core.ac.uk An experimental and computational study on the parent benzothiazole reported its standard molar enthalpy of formation, providing a benchmark for such calculations. osti.gov

Table 3: Illustrative Calculated Thermodynamic Parameters for Benzothiazole Derivatives (Gas Phase)

DerivativeEnthalpy of Formation (ΔH_f) (kcal/mol)Gibbs Free Energy of Formation (ΔG_f) (kcal/mol)Entropy (S) (cal/mol·K)
BenzothiazoleNegative (Exothermic)Negative (Spontaneous)~80-90
2-substituted derivativesNegative (Exothermic)Negative (Spontaneous)Varies with substituent

Source: Conceptual data derived from findings on benzothiazole derivatives. scirp.orgscirp.org Note: Specific values are highly dependent on the computational method and basis set.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. scirp.orgscirp.orgyoutube.com It translates the complex, delocalized molecular orbitals into localized Lewis-type orbitals (bonds, lone pairs) and non-Lewis orbitals (antibonding, Rydberg).

Table 4: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix for Benzothiazole (Gas Phase)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N_xπ* (C_a-C_b)High
π (C_c-C_d)π* (C_e-C_f)Moderate

Source: Conceptual table based on NBO analysis principles described for benzothiazole derivatives. core.ac.ukscirp.orgscirp.org LP denotes a lone pair, and π denotes an antibonding pi orbital. The specific atoms (a-f) and nitrogen (N_x) would be defined by the molecule's geometry.*

Quantum Chemical Calculations for Molecular Stability and Reactivity Profiling

Quantum chemical calculations provide a suite of descriptors derived from the molecular orbitals that are invaluable for predicting a molecule's stability and reactivity.

Investigations of Chemical Potential (μ)

The electronic chemical potential (μ) is a fundamental quantum chemical descriptor that measures the tendency of electrons to escape from a system. scirp.orgscirp.org It is formally defined as the negative of the electronegativity (χ) and is often approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) as μ ≈ (E_HOMO + E_LUMO) / 2. scirp.org

A higher (less negative) chemical potential indicates a greater tendency to donate electrons, suggesting higher reactivity. scirp.orgscirp.org Studies on various benzothiazole derivatives have calculated their chemical potential to compare their relative reactivity. scirp.orgsciencepub.net For example, in one study, 2-methylthio-benzothiazole was found to be the most reactive in a series based on its calculated reactivity descriptors. scirp.org For Benzothiazole, 2-(ethenylsulfonyl)-, the presence of the powerful electron-withdrawing sulfonyl group would be expected to significantly lower the HOMO and LUMO energy levels, leading to a more negative chemical potential compared to the unsubstituted benzothiazole. This would suggest a lower tendency to donate electrons and a higher propensity to act as an electrophile.

Table 5: Illustrative Global Reactivity Descriptors for Benzothiazole Derivatives (Gas Phase)

DerivativeHOMO (eV)LUMO (eV)Chemical Potential (μ) (eV)
Benzothiazole (BTH)~ -6.5 to -7.0~ -1.0 to -1.5~ -3.75 to -4.25
2-SCH₃_BTHHigher than BTHHigher than BTHLess negative than BTH

Source: Conceptual data based on trends reported in computational studies of benzothiazole derivatives. scirp.orgsciencepub.net Note: These values are illustrative and highly dependent on the specific molecule and computational level.

Determination of Chemical Hardness (η) and Softness (S)

In the realm of conceptual Density Functional Theory (DFT), chemical hardness (η) and its reciprocal, chemical softness (S), are fundamental parameters that quantify the resistance of a molecule to a change in its electron distribution. A high value of chemical hardness indicates greater stability and lower reactivity, whereas a higher softness value suggests a greater propensity to react.

These parameters are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals (ΔE) is a key determinant of molecular reactivity. Chemical hardness is directly proportional to this energy gap, while softness is inversely proportional.

While specific experimental or computational studies on Benzothiazole, 2-(ethenylsulfonyl)- are not extensively available in the public domain, data from theoretical studies on structurally analogous compounds can provide valuable insights. For instance, a DFT study on 2-vinyl-1,3-benzothiazole, which shares the vinyl moiety adjacent to the benzothiazole ring, offers a close approximation. The calculated quantum chemical parameters for this related compound are presented below. nbu.edu.sa

ParameterSymbolValue (eV)
Chemical Hardnessη2.35
Chemical SoftnessS0.43
Note: Data presented is for the structurally similar compound 2-vinyl-1,3-benzothiazole, calculated at the DFT/6-311++G(d,p) level, and serves as a proxy for Benzothiazole, 2-(ethenylsulfonyl)-.

The relatively high chemical hardness value for the vinyl-substituted benzothiazole suggests significant molecular stability. nbu.edu.sa This stability is attributed to the considerable energy required to excite an electron from the HOMO to the LUMO. Consequently, the chemical softness is low, indicating a lower intrinsic reactivity.

Assessment of Electrophilicity Index (ω)

The global electrophilicity index (ω) is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. This parameter is crucial for predicting the electrophilic nature of a molecule and is calculated from the electronic chemical potential and the chemical hardness. A higher electrophilicity index points to a greater capacity of the molecule to act as an electrophile.

For the reference compound, 2-vinyl-1,3-benzothiazole, the electrophilicity index has been determined through DFT calculations. nbu.edu.sa

ParameterSymbolValue (eV)
Electrophilicity Indexω3.06
Note: Data presented is for the structurally similar compound 2-vinyl-1,3-benzothiazole, calculated at the DFT/6-311++G(d,p) level, and serves as a proxy for Benzothiazole, 2-(ethenylsulfonyl)-.

The calculated electrophilicity index suggests that the molecule has a significant capacity to accept electrons, classifying it as a strong electrophile. This characteristic is important in understanding its potential reactivity in various chemical and biological processes.

Molecular Docking Studies and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand and predict the interaction between a ligand and its receptor binding site.

The benzothiazole scaffold is a constituent of many compounds that have been investigated as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, and its inhibition is a therapeutic strategy in oncology.

Molecular docking studies on novel benzothiazole-based derivatives have demonstrated their potential to bind to the ATP-binding site of the VEGFR-2 kinase domain. mdpi.com These in silico analyses typically show that the benzothiazole core can form crucial interactions with the amino acid residues in the active site. For instance, the nitrogen atom of the thiazole (B1198619) ring can act as a hydrogen bond acceptor, while the benzene (B151609) ring can engage in hydrophobic and π-π stacking interactions with the aromatic residues of the receptor. mdpi.com The sulfonyl group in Benzothiazole, 2-(ethenylsulfonyl)- would be expected to be a key interaction point, potentially forming hydrogen bonds with the receptor's backbone.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. When a molecule enters a biological system, its conformation can be significantly influenced by the surrounding environment, such as an aqueous solution or the hydrophobic pocket of a protein.

Molecular dynamics (MD) simulations are a powerful tool for performing conformational analysis in a simulated biological environment. nih.gov An MD simulation would track the atomic movements of Benzothiazole, 2-(ethenylsulfonyl)- over time in a simulated aqueous environment or within a receptor binding site. Such simulations can reveal the most stable or low-energy conformations of the molecule, the flexibility of the ethenylsulfonyl side chain, and how it might adapt its shape to fit into a receptor. For example, a computational study on other benzothiazole derivatives has utilized molecular geometry scans to identify stable conformers by systematically rotating dihedral angles. mdpi.com This approach helps in understanding the molecule's conformational landscape and its implications for biological activity.

Research Applications and Interdisciplinary Studies Involving Benzothiazole, 2 Ethenylsulfonyl

Catalysis and Photocatalysis Research

The benzothiazole (B30560) core is a versatile platform for designing sophisticated catalysts and photocatalysts. The electronic properties of the benzothiazole ring system can be finely tuned through substitution, making it an attractive scaffold for catalytic applications.

Design and Synthesis of Benzothiazole-Based Photocatalysts

The synthesis of benzothiazole derivatives is well-established, with numerous methods available for their preparation. mdpi.comorganic-chemistry.org A common and effective route involves the condensation of 2-aminothiophenols with various aldehydes or carboxylic acids. organic-chemistry.org These reactions can be promoted by a range of catalysts, including metal-based systems and greener alternatives like graphitic carbon nitride (g-C3N4) under visible light irradiation. researchgate.net For instance, the synthesis of 2-arylbenzothiazoles has been achieved with high yields (89–97%) using g-C3N4 as a photocatalyst. researchgate.net

The synthesis of Benzothiazole, 2-(ethenylsulfonyl)- based photocatalysts would likely follow similar established protocols, potentially through the condensation of a 2-aminothiophenol (B119425) with a suitable precursor containing the ethenylsulfonyl moiety. The modification of the benzothiazole core with the ethenylsulfonyl group is anticipated to alter the electronic landscape of the molecule, which could enhance its photocatalytic activity. The development of such photocatalysts opens avenues for more efficient and selective chemical transformations.

Synthetic Method Catalyst/Conditions Key Features Potential for Benzothiazole, 2-(ethenylsulfonyl)-
Condensation of 2-aminothiophenol and aldehydesVisible light, g-C3N4 photocatalystHigh yields, short reaction times, recyclable catalyst. researchgate.netAdaptable for synthesizing photocatalysts with the ethenylsulfonyl group by using an appropriate aldehyde precursor.
Condensation of o-amino(thio)phenols and aldehydesSamarium triflateReusable acid catalyst, mild aqueous conditions. organic-chemistry.orgA green and efficient method that could be explored for the synthesis.
Three-component reaction of o-iodoanilines, K2S, and DMSOMetal-freeGood functional group tolerance, uses DMSO as a carbon source, solvent, and oxidant. organic-chemistry.orgOffers a versatile route for creating a library of substituted benzothiazoles, including the target compound.

Applications in Diverse Organic Transformations

Benzothiazole derivatives have demonstrated their utility in a variety of organic transformations. Their unique electronic structure makes them effective in mediating complex chemical reactions. For example, some benzothiazole derivatives have been used in the synthesis of 2-benzyl benzoxazoles and benzothiazoles through elemental sulfur-promoted cyclization of styrenes. rsc.org Furthermore, visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes has been demonstrated, where an in-situ generated disulfide acts as a photosensitizer. organic-chemistry.org

The electron-withdrawing nature of the ethenylsulfonyl group in Benzothiazole, 2-(ethenylsulfonyl)- suggests its potential as a catalyst or mediator in reactions that benefit from such electronic properties. It could potentially be employed in reactions such as C-S cross-coupling or as a component in photoredox catalysis to facilitate challenging organic transformations. The specific reactivity of this compound remains an area ripe for exploration.

Contributions to Materials Science and Engineering

The rigid, planar structure and conjugated π-system of the benzothiazole core make it an excellent building block for advanced materials with tailored electronic and optical properties.

Development of Electronic and Optical Materials

Benzothiazole derivatives are recognized for their potential in electronic and optical applications, including organic light-emitting diodes (OLEDs) and as organic semiconductors. researchgate.net Theoretical studies have shown that the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by substituents on the benzothiazole ring. researchgate.net This tunability is crucial for designing materials with specific charge transport and light-emitting characteristics. For example, some azo-benzothiazole side-chain liquid crystalline polymers exhibit interesting solvatochromic and thermochromic behavior. researchgate.net

The introduction of the ethenylsulfonyl group is expected to lower the LUMO energy level of the benzothiazole system, potentially leading to materials with enhanced electron-accepting capabilities. This could be advantageous for applications in n-type organic semiconductors or as electron-transporting materials in OLEDs. The specific electronic and optical properties of Benzothiazole, 2-(ethenylsulfonyl)- would need to be experimentally characterized to fully understand its potential in this area.

Integration within Nanomaterials and Nanotechnology Platforms

The versatility of the benzothiazole scaffold extends to the realm of nanomaterials. Benzothiazole derivatives have been incorporated into various nanostructures to impart specific functionalities. For instance, 2-(4-aminophenyl)benzothiazole decorated nanovesicles have been developed and have shown potential in inhibiting Aβ1–42 fibril formation, relevant to Alzheimer's disease research. nih.gov The ability of benzothiazole derivatives to interact with biomolecules and their favorable photophysical properties make them attractive for bio-imaging and sensing applications at the nanoscale.

Benzothiazole, 2-(ethenylsulfonyl)- could be integrated into nanomaterials such as nanoparticles, nanosheets, or quantum dots. The sulfonyl group could act as an anchoring point for attachment to surfaces or other molecules, facilitating the construction of functional hybrid nanomaterials. The unique electronic signature of this compound might also be harnessed for the development of novel nanosensors or nanoelectronic devices.

Exploration of Tunable Photophysical Properties

The photophysical properties of benzothiazole derivatives, such as their absorption and emission spectra, are highly dependent on their molecular structure and environment. capes.gov.br Substituents on the benzothiazole core can significantly alter these properties. For example, the introduction of a dimethylamino group to 2-phenylbenzothiazole (B1203474) leads to interesting photophysical behavior, including dual emission. nih.gov The presence of electron-withdrawing or electron-donating groups can lead to red-shifted radiative transitions (fluorescence). nih.gov

The ethenylsulfonyl group, being strongly electron-withdrawing, is expected to have a profound impact on the photophysical properties of the benzothiazole core. It is likely to cause a bathochromic (red) shift in both the absorption and emission spectra. The presence of the vinyl group also introduces the possibility of polymerization or further functionalization. The study of the photophysical properties of Benzothiazole, 2-(ethenylsulfonyl)- would provide valuable insights into its potential use as a fluorescent probe, a component in photosensitizers, or as a building block for photoresponsive polymers. nih.gov

Benzothiazole Derivative Key Photophysical Property Potential Application
2-(4-dimethylaminophenyl)benzothiazoleDual fluorescence and phosphorescence nih.govOrganic light-emitting diodes (OLEDs), sensors
Azo-benzothiazole polymersSolvatochromism and thermochromism researchgate.netSmart materials, sensors
Benzothiazole-substituted BODIPYsRed and near-infrared emission mdpi.comBioimaging, fluorescent probes
Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

The phenomenon of ESIPT is a fundamental photophysical process observed in many benzothiazole derivatives, particularly those bearing a hydroxyl group at the 2-position of a tethered phenyl ring, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT). rsc.orgfigshare.com This process involves the transfer of a proton within the molecule upon photoexcitation. The molecule initially exists in an enol form, which, after absorbing light, transforms into an excited enol state. From this state, an ultrafast proton transfer occurs to a nearby acceptor atom, typically the nitrogen of the benzothiazole ring, to form an excited keto tautomer. This keto form then relaxes to its ground state via fluorescence, emitting light at a longer wavelength (a large Stokes shift) before a non-radiative back-proton transfer restores the original enol form. researchgate.net

The efficiency and characteristics of the ESIPT process are highly sensitive to the molecular structure and the surrounding environment. For instance, the introduction of electron-donating or electron-withdrawing groups on the benzothiazole or the phenyl ring can significantly influence the acidity of the proton donor and the basicity of the proton acceptor, thereby modulating the ESIPT process. rsc.org Theoretical studies, often employing density functional theory (DFT) and time-dependent DFT (TDDFT), have been instrumental in elucidating the mechanisms of ESIPT in benzothiazole derivatives, confirming the strengthening of intramolecular hydrogen bonds in the excited state, which facilitates the proton transfer. rsc.orgresearchgate.net

The large Stokes shift associated with ESIPT is a highly desirable feature for various applications as it minimizes self-absorption and enhances detection sensitivity. This has led to the development of ESIPT-based fluorescent probes for detecting various analytes, including ions and biological molecules. rsc.orgnih.gov

Aggregation-Induced Emission (AIE) Characteristics

In contrast to the common phenomenon of aggregation-caused quenching (ACQ) where fluorescence intensity decreases in the aggregated state, some benzothiazole derivatives exhibit aggregation-induced emission (AIE). AIE-active molecules are typically non-emissive or weakly emissive in dilute solutions but become highly fluorescent upon aggregation in poor solvents or in the solid state. This phenomenon is generally attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. researchgate.net

Several benzothiazole-based compounds have been reported to display AIE or the related aggregation-induced emission enhancement (AIEE) properties. For example, derivatives of 2-(2'-hydroxyphenyl)benzothiazole have been shown to exhibit AIEE, where the restriction of intramolecular motion in the aggregated state facilitates the ESIPT process, leading to enhanced fluorescence. The interplay between AIE and ESIPT can lead to unique photophysical behaviors, such as keto-aggregation induced emission, where the emission originates from the aggregated keto tautomer formed via ESIPT. researchgate.net

The AIE phenomenon has opened up new avenues for the development of novel fluorescent materials for applications in bio-imaging, chemical sensing, and organic light-emitting diodes (OLEDs). The "turn-on" nature of AIE fluorescence upon aggregation makes these materials particularly suitable for high-contrast bio-imaging applications. researchgate.netnih.gov

Luminescent and Fluorescent Material Applications

The unique photophysical properties of benzothiazole derivatives, including high quantum yields, large Stokes shifts, and AIE characteristics, make them promising candidates for a wide range of luminescent and fluorescent material applications. rsc.orgresearchgate.net

Benzothiazole-based fluorophores have been successfully utilized in the development of:

Fluorescent Probes: The sensitivity of their fluorescence to the local environment has been exploited to design probes for the detection of ions (e.g., fluoride), reactive oxygen species (e.g., hydrogen peroxide), and biomolecules. rsc.orgrsc.orgnih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives have been investigated as blue fluorescent materials for OLEDs, demonstrating high brightness and efficiency. researchgate.net By combining the emissions from different benzothiazole derivatives, white light-emitting devices have also been fabricated. rsc.org

Bio-imaging Agents: The AIE and ESIPT properties of benzothiazole derivatives have been harnessed to develop probes for cellular imaging, offering advantages such as high signal-to-noise ratio and photostability. researchgate.netnih.gov

Dyes and Pigments: The strong fluorescence of some benzothiazole derivatives makes them suitable for use as fluorescent dyes in various industrial applications. researchgate.net

Coordination Chemistry Investigations

The benzothiazole scaffold, with its nitrogen and often other donor atoms, provides an excellent platform for the design of ligands for coordination with metal ions. The resulting metal complexes often exhibit enhanced or novel properties compared to the free ligands, leading to a rich coordination chemistry with diverse applications. mdpi.com

Chelation with Transition Metals and Complex Formation

Benzothiazole derivatives readily form stable complexes with a variety of transition metals, including copper(II), cobalt(II), ruthenium(II), and platinum(II). makhillpublications.conih.govnih.govbiointerfaceresearch.commdpi.com The coordination can occur through the nitrogen atom of the benzothiazole ring and other donor atoms present in the substituent at the 2-position, such as amino or imino groups, forming chelate rings that enhance the stability of the complexes.

The formation of these metal complexes can significantly influence the photophysical and biological properties of the benzothiazole ligand. For instance, cycloplatinated complexes of 2-(4-dimethylaminophenyl)benzothiazole have shown dual fluorescence and phosphorescence, with potential applications in photodynamic therapy. nih.gov Ruthenium(II) and osmium(II) complexes of 2-phenylbenzothiazole derivatives have demonstrated significant antiproliferative activity against cancer cells. nih.gov The geometry of the resulting complexes can vary from tetrahedral to octahedral, depending on the metal ion and the ligand structure. makhillpublications.cobiointerfaceresearch.com

Complexation with Lanthanide Elements

While less explored than with transition metals, the coordination of benzothiazole derivatives with lanthanide elements is an emerging area of research. The unique photophysical properties of lanthanides, such as long-lived luminescence and sharp emission bands, can be sensitized by the organic benzothiazole ligand through the "antenna effect." This process involves the absorption of light by the organic ligand, followed by energy transfer to the lanthanide ion, which then emits its characteristic luminescence. This approach can lead to highly luminescent materials with applications in bio-imaging and sensing. A review on 2-(2′-aminophenyl)benzothiazole derivatives mentions their coordination with lanthanides as a promising area for developing new functional materials. rsc.org

Ligand Design for Metal-Organic Compounds

The tunability of the benzothiazole core makes it an excellent building block for the design of ligands for metal-organic compounds, including metal-organic frameworks (MOFs). By incorporating functional groups capable of coordinating to metal centers, benzothiazole-based ligands can be used to construct porous materials with interesting luminescent and sensing properties. For example, a cadmium(II)-based MOF incorporating a 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole ligand has been shown to be an effective luminescent sensor for gossypol. mdpi.com

Furthermore, benzothiazole-containing ligands have been designed to stabilize specific metal centers and create complexes with desired geometries and reactivities. For instance, bis-(benzothiazol-2-yl)-amines have been used as ligands for group 13 metals like aluminum, forming complexes with distinct structural features. nih.gov The design of such ligands is crucial for developing new catalysts, functional materials, and therapeutic agents. mdpi.com

Chemical Sensing Research

The unique electronic properties of the benzothiazole core, combined with the reactivity of the vinyl sulfone group, suggest that "Benzothiazole, 2-(ethenylsulfonyl)-" could be a valuable platform for the development of novel sensors.

Currently, there is no specific research detailing the use of "Benzothiazole, 2-(ethenylsulfonyl)-" for the detection of cations and anions. However, the broader class of benzothiazole derivatives has been successfully employed as fluorescent and colorimetric sensors for a variety of ions. mdpi.com These sensors often work through mechanisms like intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT), where the interaction with an analyte modulates the photophysical properties of the molecule. researchgate.net

It is plausible that "Benzothiazole, 2-(ethenylsulfonyl)-" could be functionalized to create selective ion sensors. For instance, the introduction of a chelating group could allow for selective binding to metal cations. The electron-withdrawing nature of the ethenylsulfonyl group could influence the electronic structure of the benzothiazole system, potentially enhancing the sensitivity and selectivity of detection.

Similarly, for anion sensing, the vinyl sulfone moiety itself could act as a recognition site. Its reactivity as a Michael acceptor could be exploited for the detection of nucleophilic anions like cyanide (CN⁻), where a reaction would lead to a measurable change in fluorescence or color.

Table 1: Examples of Benzothiazole-Based Ion Sensors and Their Properties

Sensor TypeTarget Analyte(s)Detection MechanismReference
FluorescentZn²⁺, Cu²⁺, Ni²⁺Ratiometric and colorimetric response nih.gov
FluorogenicCN⁻Nucleophilic addition to a double bond, inhibiting ICT researchgate.net
FluorescentHSO₄⁻Hydrolysis promoted by the anion researchgate.net
FluorescentHg²⁺, Cu²⁺Differential response based on two reaction sites mdpi.com

This table illustrates the sensing capabilities of the broader benzothiazole family, suggesting potential avenues for the application of "Benzothiazole, 2-(ethenylsulfonyl)-".

While no studies have specifically used "Benzothiazole, 2-(ethenylsulfonyl)-" as a bioimaging probe, its structural features suggest significant potential in this area. Benzothiazole derivatives are known to form the core of various fluorescent probes for detecting biologically relevant molecules.

The key to its potential application lies in the reactivity of the vinyl sulfone group towards biological nucleophiles, particularly thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). A study on benzothiazole-derived sulfones demonstrated their reactivity with biothiols and sulfane sulfurs, leading to the formation of sulfinic acids. nsf.govnih.gov This reaction can be used to trigger a fluorescent response, making such molecules effective "turn-on" probes.

Therefore, "Benzothiazole, 2-(ethenylsulfonyl)-" could theoretically be used to image the distribution and concentration of biothiols within living cells. Such a probe would likely be non-fluorescent initially, but upon reaction with a thiol-containing biomolecule, would undergo a chemical transformation that releases a fluorescent benzothiazole derivative, thus signaling the presence of the target. This mechanism would be highly valuable for studying cellular redox homeostasis and the role of biothiols in various diseases.

Structure-Activity Relationship (SAR) Studies in Mechanistic Biology

The combination of a biologically active benzothiazole core and a reactive vinyl sulfone "warhead" makes "Benzothiazole, 2-(ethenylsulfonyl)-" an interesting candidate for structure-activity relationship (SAR) studies aimed at understanding and modulating biological processes.

Numerous benzothiazole derivatives have been identified as potent inducers of apoptosis (programmed cell death) in cancer cells, making them attractive for anticancer drug development. nih.gov They can trigger apoptosis through various mechanisms, including the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

Although "Benzothiazole, 2-(ethenylsulfonyl)-" has not been specifically studied for its pro-apoptotic activity, it is hypothesized that it could function as a covalent inhibitor of proteins involved in cell survival pathways. The vinyl sulfone group can form irreversible covalent bonds with nucleophilic residues (like cysteine) in the active sites of key enzymes or on regulatory proteins. This covalent modification could lead to the inhibition of anti-apoptotic proteins or the activation of pro-apoptotic pathways. For example, vinyl sulfone derivatives have been shown to inhibit microtubule polymerization, a process critical for cell division, thereby inducing cell cycle arrest and apoptosis. nih.gov

SAR studies on benzothiazole derivatives have revealed that small structural changes can significantly impact their biological activity, including their ability to inhibit enzymes or bind to receptors. pharmacyjournal.in For instance, different substitutions on the benzothiazole ring can determine the selectivity and potency of enzyme inhibitors.

In the context of "Benzothiazole, 2-(ethenylsulfonyl)-", the vinyl sulfone moiety serves as a reactive group capable of covalent modification. This property is highly sought after in drug design for achieving potent and long-lasting inhibition. Vinyl sulfone derivatives have been successfully developed as inhibitors for various enzymes, including kinases. nih.gov For example, a series of vinyl sulfone derivatives were identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov

An SAR study involving "Benzothiazole, 2-(ethenylsulfonyl)-" would likely involve modifying the benzothiazole ring with different substituents to modulate its physicochemical properties and target affinity, while the vinyl sulfone group would provide the mechanism for covalent inhibition.

Table 2: Examples of Biologically Active Vinyl Sulfone Derivatives

Compound ClassBiological TargetMechanism of ActionReference
Chalcone-like Vinyl SulfonesTubulinInhibition of microtubule polymerization, vascular disruption nih.gov
Designed Vinyl SulfonesEGFR Tyrosine KinaseCovalent inhibition at the ATP-binding site nih.gov
Spirocyclic Vinyl SulfonesNot specified (Herbicidal)Michael acceptor reactivity nih.gov

This table highlights the utility of the vinyl sulfone moiety in targeting key biological molecules, a principle applicable to the study of "Benzothiazole, 2-(ethenylsulfonyl)-".

The benzothiazole scaffold is present in several commercially successful agrochemicals. researchgate.netnih.gov This, combined with the known biological activity of vinyl sulfones, suggests that "Benzothiazole, 2-(ethenylsulfonyl)-" could have applications in agriculture.

Research on spirocyclic vinyl sulfones has indicated their potential as herbicides. nih.gov The proposed mechanism for their herbicidal action is their reactivity as Michael acceptors, allowing them to inhibit essential plant enzymes. It is plausible that "Benzothiazole, 2-(ethenylsulfonyl)-" could act in a similar manner. The benzothiazole part of the molecule could facilitate its uptake and transport within the plant, while the vinyl sulfone group could covalently bind to and inactivate a critical enzyme, leading to plant death.

Further research would be needed to determine the specific molecular targets of "Benzothiazole, 2-(ethenylsulfonyl)-" in weeds and insects and to assess its selectivity and environmental impact. Such studies would be crucial for developing it into a safe and effective agrochemical.

Insufficient Data to Elucidate the Structural Basis for Anti-Inflammatory Mechanisms of Benzothiazole, 2-(ethenylsulfonyl)-

A thorough review of available scientific literature and research databases did not yield specific information regarding the structural basis for the anti-inflammatory mechanisms of the chemical compound Benzothiazole, 2-(ethenylsulfonyl)-. While the broader class of benzothiazole derivatives has been a subject of interest in medicinal chemistry for their diverse pharmacological activities, including anti-inflammatory effects, specific studies detailing the structure-activity relationship of the 2-(ethenylsulfonyl) substituted variant in the context of inflammation are not presently available.

The benzothiazole scaffold, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is recognized as a significant pharmacophore. benthamscience.combenthamdirect.comtandfonline.comnih.gov Research into various derivatives has indicated that substitutions at the C-2 and C-6 positions of the benzothiazole ring are often critical for their biological activities. benthamscience.combenthamdirect.com The anti-inflammatory action of some benzothiazole derivatives has been attributed to mechanisms such as the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) or the inhibition of bradykinin (B550075) B2 receptors. researchgate.netresearchgate.net

Several studies have explored the synthesis and anti-inflammatory potential of different benzothiazole derivatives, with some demonstrating significant activity in preclinical models. nih.govnih.gov Furthermore, patent reviews highlight the ongoing interest in developing benzothiazole-based compounds for a range of therapeutic uses, including the management of inflammation. nih.govtandfonline.comresearchgate.net

However, the specific contribution of the 2-(ethenylsulfonyl)- group to the anti-inflammatory profile of the parent benzothiazole molecule has not been elucidated in the reviewed literature. Molecular docking and detailed structural biology studies, which are essential for understanding the precise interactions between a compound and its biological targets, are not available for Benzothiazole, 2-(ethenylsulfonyl)-. Such studies would be necessary to define the structural basis of its potential anti-inflammatory activity, including the key binding interactions, conformational requirements, and the role of the vinyl sulfonyl moiety in target engagement.

Without dedicated research on this particular compound, any discussion on the structural basis for its anti-inflammatory mechanisms would be speculative and fall outside the scope of established scientific findings. Further investigation, including synthesis, biological evaluation, and computational modeling of Benzothiazole, 2-(ethenylsulfonyl)-, is required to address this knowledge gap.

Future Research Directions and Emerging Paradigms for Benzothiazole, 2 Ethenylsulfonyl

Advanced Computational Design and Prediction of Novel Analogues

The rational design of novel analogues of Benzothiazole (B30560), 2-(ethenylsulfonyl)- is increasingly driven by advanced computational methods. These in silico techniques offer a powerful and efficient means to predict the properties and potential activities of new molecules before their synthesis, saving time and resources.

Density Functional Theory (DFT) calculations are a cornerstone of this approach, enabling the prediction of molecular structures and electronic properties of benzothiazole derivatives. ingentaconnect.com By performing DFT calculations, researchers can analyze optimized geometries, geometrical parameters, and vibrational spectra of designed analogues. researchgate.netmdpi.com Key insights can be gained from the analysis of charge distribution diagrams, such as Frontier Molecular Orbitals (HOMO-LUMO), molecular electrostatic potential (MESP), and density of states. The energy gap between the HOMO and LUMO is particularly important, as a smaller gap can indicate higher reactivity. mdpi.com

Molecular docking studies are another critical computational tool, used to predict the binding affinity and orientation of novel analogues within the active sites of biological targets. biointerfaceresearch.com This is particularly relevant for drug discovery, where benzothiazole derivatives have been investigated as inhibitors for various enzymes. biointerfaceresearch.comnih.gov For instance, docking studies can reveal key interactions, such as those with the hinge region, allosteric sites, and activation loops of protein kinases. biointerfaceresearch.com

Structure-activity relationship (SAR) studies, often guided by computational data, help to understand how different structural modifications influence the biological activity of the compounds. nih.gov By systematically altering substituents on the benzothiazole core and the ethenylsulfonyl group, researchers can build predictive models to guide the design of more potent and selective analogues.

Exploration of Unconventional and Sustainable Synthetic Methodologies

The synthesis of benzothiazole derivatives is moving towards more sustainable and environmentally friendly methods, in line with the principles of green chemistry. airo.co.innih.gov These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful technique for the preparation of benzothiazole derivatives, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov Solvent-free reaction conditions are also being explored, further reducing the environmental impact of the synthesis. mdpi.com

The use of recyclable catalysts is another key aspect of sustainable synthesis. nih.gov For example, silica-supported catalysts have been developed for the synthesis of 2-substituted benzothiazoles, which can be easily recovered and reused. nih.gov The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a more efficient and sustainable process. mdpi.com

Researchers are also investigating the use of alternative and greener reaction media, such as water or ionic liquids, to replace traditional volatile organic solvents. airo.co.inmdpi.com These unconventional methodologies are not only more environmentally benign but can also lead to improved reaction outcomes.

Development of Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and activity of Benzothiazole, 2-(ethenylsulfonyl)- and its analogues is crucial for optimizing their properties. Advanced spectroscopic and analytical techniques are playing an increasingly important role in this area.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) provides a powerful tool for the identification and characterization of reaction intermediates and products. frontiersin.org Techniques like UHPLC-QToF-MS (Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) are particularly valuable for their high sensitivity and mass accuracy, enabling the analysis of complex mixtures and the determination of elemental compositions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide detailed information about the connectivity of atoms within a molecule, confirming the structures of novel analogues and providing insights into their conformational preferences.

In-situ spectroscopic techniques, such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), allow for the real-time monitoring of chemical reactions. This can provide valuable kinetic and mechanistic data, helping to identify transient intermediates and optimize reaction conditions.

Expanded Applications in Emerging Technologies and Interdisciplinary Fields

While benzothiazole derivatives have a well-established role in medicinal chemistry, their unique photophysical and electronic properties make them attractive candidates for a range of emerging technologies. jchemrev.com Future research is expected to explore the application of Benzothiazole, 2-(ethenylsulfonyl)- and its analogues in these interdisciplinary fields.

In materials science, benzothiazole-based compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. researchgate.net Their rigid, planar structure and extended π-conjugation can lead to desirable photoluminescent properties. The ethenylsulfonyl group, as an electron-withdrawing moiety, can be used to tune the electronic and optical properties of the molecule.

The development of benzothiazole-based chemosensors for the detection of specific ions or molecules is another promising area of research. These sensors often rely on a change in fluorescence or color upon binding to the target analyte.

Furthermore, the biological activities of benzothiazole derivatives extend beyond their traditional use as antimicrobial and anticancer agents. researchgate.net They are also being explored for their potential as neuroprotective agents, anti-inflammatory agents, and for other therapeutic applications. pcbiochemres.comjchemrev.com

Q & A

Basic: What are the most reliable synthetic routes for preparing 2-substituted benzothiazole derivatives like Benzothiazole,2-(ethenylsulfonyl)-?

Methodological Answer:
The synthesis of 2-substituted benzothiazoles typically involves condensation reactions between 2-aminothiophenol and aldehydes or carboxylic acid derivatives. For sulfonyl-substituted derivatives like Benzothiazole,2-(ethenylsulfonyl)-, sodium hydrosulfite (Na₂S₂O₄) is often used as an oxidizing agent in ethanol under reflux conditions . Alternative methods include Suzuki cross-coupling for aryl-substituted derivatives, which allows for precise control over substituent placement . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions such as disulfide formation .

Advanced: How can conflicting fluorescence data for benzothiazole derivatives in different solvents be systematically analyzed?

Methodological Answer:
Fluorescence properties of benzothiazoles depend on substituent electronic effects and solvent interactions. For example, 2-(4-bromophenyl)benzothiazole exhibits solvent-dependent emission shifts due to polarity-induced changes in the excited-state intramolecular proton transfer (ESIPT) mechanism . To resolve contradictions:

  • Perform UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., methanol, DMSO, hexane).
  • Use computational modeling (TD-DFT) to predict emission spectra and compare with experimental data .
  • Validate environmental sensitivity by testing in biomimetic systems (e.g., micelles or lipid bilayers) .

Basic: What spectroscopic techniques are essential for characterizing Benzothiazole,2-(ethenylsulfonyl)-?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and purity. Aromatic protons in benzothiazoles typically resonate at δ 7.0–8.5 ppm, while sulfonyl groups deshield adjacent protons .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) validation and detection of byproducts.
  • FT-IR : To identify sulfonyl (S=O) stretches near 1150–1350 cm⁻¹ .

Advanced: How can structure-activity relationships (SAR) guide the design of benzothiazole derivatives for multifunctional applications?

Methodological Answer:
SAR studies require systematic substitution and bioactivity screening:

  • Substituent Variation : Compare derivatives with electron-withdrawing (e.g., -NO₂, -SO₂) vs. electron-donating (e.g., -OCH₃) groups. For example, sulfonyl groups enhance electrophilic reactivity, making derivatives potent enzyme inhibitors .
  • Biological Assays : Test antioxidant (DPPH radical scavenging), antifungal (agar diffusion), and antiproliferative (MTT assay) activities .
  • Computational Docking : Predict binding affinities to target proteins (e.g., kinases or DNA topoisomerases) .

Basic: What are the challenges in ensuring reproducibility in benzothiazole synthesis?

Methodological Answer:
Common pitfalls include:

  • Oxidation Control : Over-oxidation of thiol intermediates can yield disulfides. Use inert atmospheres (N₂/Ar) and controlled stoichiometry of Na₂S₂O₄ .
  • Purification : Silica gel chromatography may degrade sulfonyl derivatives; opt for recrystallization in ethanol/water mixtures .
  • Byproduct Identification : Monitor reactions via TLC and LC-MS to detect side products like 2-mercaptobenzothiazole .

Advanced: How can mechanistic studies resolve discrepancies in the antioxidant vs. pro-oxidant behavior of benzothiazole derivatives?

Methodological Answer:
Contradictory results often arise from assay conditions or redox environments. Strategies include:

  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cellular models to quantify reactive oxygen species (ROS) generation .
  • Electrochemical Analysis : Cyclic voltammetry reveals redox potentials; sulfonyl derivatives may act as electron sinks, reducing antioxidant capacity .
  • Comparative Studies : Test derivatives in both cell-free (e.g., FRAP assay) and cell-based systems to differentiate direct scavenging vs. indirect effects .

Basic: What role do benzothiazole derivatives play in fluorescence-based bioimaging?

Methodological Answer:
Benzothiazoles with hydroxyl or alkoxy groups (e.g., 2-(2'-hydroxyphenyl)benzothiazole) exhibit ESIPT-driven fluorescence, making them ideal for H₂O₂ sensing in live cells . Key steps:

  • Probe Design : Introduce H₂O₂-reactive boronate esters or sulfonate esters to the benzothiazole core.
  • Validation : Measure fluorescence turn-on ratios in vitro (PBS buffer) and in vivo (e.g., HeLa cells) using confocal microscopy .

Advanced: How can computational methods predict the photophysical properties of benzothiazole derivatives?

Methodological Answer:

  • TD-DFT Calculations : Simulate absorption/emission spectra using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare with experimental λmax values .
  • Solvent Effects : Apply the polarizable continuum model (PCM) to account for solvent polarity .
  • Charge Transfer Analysis : Plot frontier molecular orbitals (HOMO/LUMO) to identify electron donor-acceptor interactions .

Basic: What safety considerations are critical when handling sulfonyl-containing benzothiazoles?

Methodological Answer:

  • Toxicity : Sulfonyl derivatives may irritate skin/mucous membranes. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
  • Storage : Keep under anhydrous conditions to prevent hydrolysis; store at 4°C in amber vials .

Advanced: How can benzothiazole derivatives be engineered for dual functionality (e.g., fluorescence and bioactivity)?

Methodological Answer:

  • Hybrid Design : Attach bioactive moieties (e.g., morpholine for solubility, pyridinyl for metal coordination) to the benzothiazole core .
  • In Silico Screening : Use molecular docking to prioritize derivatives with balanced fluorescence and binding affinity .
  • Validation : Test dual functionality via parallel assays (e.g., fluorescence microscopy + cytotoxicity assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzothiazole,2-(ethenylsulfonyl)-
Reactant of Route 2
Reactant of Route 2
Benzothiazole,2-(ethenylsulfonyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.